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Compound of Interest

Compound Name: 2-Chloro-3'-iodobenzophenone

CAS No.: 890098-15-4

Cat. No.: B1611976

Get Quote

Technical Profile: 2-Chloro-3'-iodobenzophenone
CAS Registry Number: 890098-15-4 IUPAC Name: (2-Chlorophenyl)(3-

iodophenyl)methanone[1]

Executive Summary
2-Chloro-3'-iodobenzophenone is a privileged bifunctional scaffold in medicinal chemistry

and materials science.[1] Its value lies in its orthogonal reactivity: it possesses two halogen

handles with distinct electronic and steric environments (a reactive meta-iodide and a sterically

hindered ortho-chloride) bridged by a photoactive carbonyl core.[1] This structure allows for

sequential, chemoselective cross-coupling reactions, making it an ideal building block for

diversity-oriented synthesis (DOS) of complex heterocycles and drug candidates (e.g., SGLT2

inhibitor analogues).

Chemical Identity & Physical Properties[2][3][4]
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Property Data

Molecular Formula C₁₃H₈ClIO

Molecular Weight 342.56 g/mol

Appearance Off-white to pale yellow solid (Predicted)

Melting Point 64–70 °C (Estimated based on 5-iodo isomer)

Boiling Point ~418 °C (Predicted at 760 mmHg)

Density 1.699 g/cm³ (Predicted)

Solubility
Soluble in DCM, CHCl₃, DMSO; Insoluble in

water.[1]

Stability Light sensitive (C–I bond); Moisture stable.[1]

Structural Analysis & Reactivity Profile
The molecule features three distinct reactive centers, enabling a "programmed" synthesis

approach.

Electronic & Steric Environment
Site A: 3'-Iodo Group (Ring B): Located in the meta position relative to the electron-

withdrawing carbonyl.[1] It is sterically unencumbered and electronically activated for

oxidative addition.

Site B: 2-Chloro Group (Ring A): Located in the ortho position. It is sterically hindered by the

carbonyl group and possesses a stronger C–Cl bond compared to C–I.

Site C: Carbonyl Bridge: Acts as an electron-withdrawing group (EWG), activating the rings

for Nucleophilic Aromatic Substitution (S_NAr), particularly at the 2-chloro position.

Chemoselectivity Logic
The reactivity order for Palladium-catalyzed cross-coupling is Ar-I > Ar-Br > Ar-Cl.[1]
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First Functionalization: The 3'-iodo position undergoes oxidative addition with Pd(0) rapidly at

mild temperatures (RT to 60°C).

Second Functionalization: The 2-chloro position remains intact during the first step. It

requires forcing conditions (high temp, bulky phosphine ligands like XPhos or Buchwald

precatalysts) to undergo coupling.

Visualization: Chemoselective Pathways
The following diagram illustrates the orthogonal reactivity logic.
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Caption: Sequential functionalization strategy exploiting the reactivity gap between the labile 3'-

iodide and the hindered 2-chloride.

Synthesis Methodologies
Direct synthesis of the 2-chloro-3'-iodo isomer requires avoiding the directing group mixtures

common in Friedel-Crafts reactions.[1]

Method A: The Sandmeyer Route (Classical & Robust)
This method ensures regiochemical purity by starting from defined amino precursors.

Precursor Synthesis: React 2-chlorobenzoyl chloride with benzene to form 2-

chlorobenzophenone (Friedel-Crafts).[1] Note: This route is difficult for meta-substitution.[1]

Corrected Precursor: React 2-chlorobenzonitrile with 3-nitrophenylmagnesium bromide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1611976/docs?utm_src=pdf-body-img#2-chloro-3-iodobenzophenone-chemical-properties
https://www.chemicalbook.com/ShowSupplierProductsDetail_828004_40300_DE.htm
https://www.chemicalbook.com/ShowSupplierProductsDetail_828004_40300_DE.htm
https://www.chemicalbook.com/ShowSupplierProductsDetail_828004_40300_DE.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611976?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrolysis: Acidic hydrolysis of the imine intermediate yields (2-chlorophenyl)(3-

nitrophenyl)methanone.[1]

Reduction: SnCl₂/HCl reduction of the nitro group to the amine: (2-chlorophenyl)(3-

aminophenyl)methanone.

Sandmeyer Iodination:

Diazotization: NaNO₂, H₂SO₄, 0°C.

Substitution: Addition of KI (aqueous).

Workup: Quench with Na₂S₂O₃ to remove iodine color.

Method B: Pd-Catalyzed Acylation (Modern Precision)
This route avoids the handling of diazonium salts and offers high convergence.

Reagents: 2-Chlorophenylboronic acid + 3-Iodobenzoyl chloride.[1]

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

Conditions: Toluene, Na₂CO₃, 80°C.

Mechanism: The oxidative addition occurs preferentially at the acyl chloride (C–Cl bond of

acid chloride is weaker than Ar–I in this context or activates faster via transmetallation logic

in Liebeskind-Srogl coupling using CuTC).

Note: Standard Suzuki might compete with Ar-I coupling.[1] Liebeskind-Srogl coupling

(Thioester + Boronic acid) is the superior choice for high chemoselectivity.

Experimental Protocol: Suzuki Coupling at C-3'
Self-validating protocol for derivatizing the iodine position while retaining the chlorine.

Objective: Synthesis of 2-chloro-3'-(4-methoxyphenyl)benzophenone.

Setup: Flame-dry a 50 mL Schlenk flask under Argon.
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Loading: Add 2-Chloro-3'-iodobenzophenone (1.0 eq, 1 mmol), 4-methoxyphenylboronic

acid (1.1 eq), and Pd(PPh₃)₄ (3 mol%).

Solvent: Add degassed 1,4-Dioxane (10 mL) and aqueous Na₂CO₃ (2M, 2 mL).

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Checkpoint: The starting material (Rf ~0.6) should disappear. The product will appear as a

new fluorescent spot.

Control: If the temperature exceeds 90°C, trace coupling at the 2-Cl position may occur.

Keep strict temp control.

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Purification: Flash column chromatography on silica gel.

Handling & Safety (SDS Summary)
Hazard Class GHS Code Statement

Acute Toxicity H302 Harmful if swallowed.[1]

Skin Irritation H315 Causes skin irritation.[1][2][3]

Eye Irritation H319
Causes serious eye irritation.

[1][2]

STOT-SE H335
May cause respiratory

irritation.[1][3]

Storage: Store at 2-8°C under inert atmosphere (Argon). Protect from light to prevent

homolytic cleavage of the C–I bond.

Disposal: Halogenated organic waste streams.

References
Chemical Identity & CAS: CymitQuimica. CAS 890098-15-4: (2-chlorophenyl)(3-

iodophenyl)methanone.[1] Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1611976/docs?utm_src=pdf-body#2-chloro-3-iodobenzophenone-chemical-properties
https://www.chemicalbook.com/ShowSupplierProductsDetail_828004_40300_DE.htm
https://www.chemicalbook.com/ShowSupplierProductsDetail_828004_40300_DE.htm
http://chemicalds.com/wp-content/uploads/2018/03/CDSBenzophenone-3-SDS-00214.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10749~~PDF~~MTR~~CGV4~~EN~~2025-09-06%2023:10:45~~2-Chloroacetophenone~~
https://www.chemicalbook.com/ShowSupplierProductsDetail_828004_40300_DE.htm
http://chemicalds.com/wp-content/uploads/2018/03/CDSBenzophenone-3-SDS-00214.pdf
https://www.chemicalbook.com/ShowSupplierProductsDetail_828004_40300_DE.htm
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10749~~PDF~~MTR~~CGV4~~EN~~2025-09-06%2023:10:45~~2-Chloroacetophenone~~
https://www.chemicalbook.com/ShowSupplierProductsDetail_828004_40300_DE.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.cymitquimica.com%2Fproducts%2F890098-15-4%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611976?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Logic (Friedel-Crafts/Sandmeyer): Google Patents. Synthesis method for (2-

chloro-5-iodophenyl)(4-fluorophenyl)ketone (CN105399735A). Link

Chemoselectivity Principles: Afagh, N. A., & Yudin, A. K. (2010). Chemoselectivity and the

curious reactivity preferences of functional groups. Angewandte Chemie International

Edition. Link

Related Scaffold Properties: PubChem. 2-Chloro-3'-hydroxyacetophenone (Structural

Analogue).[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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